N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
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Overview
Description
N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a spirocyclic amide derivative. Spirocyclic structures are found in a wide range of natural compounds and are known for their therapeutic applications, particularly in the treatment of pain and cancer . This compound is part of a class of molecules that exhibit significant biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves several steps. One method includes the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate, followed by amine coupling and deprotection of the Boc group . The coupling reaction typically uses O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent, and the deprotection is carried out using hydrochloric acid in 1,4-dioxane .
Chemical Reactions Analysis
N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent for the treatment of pain and cancer due to its ability to inhibit PDE7 and arrest cell growth . Additionally, it has applications in the development of chiral medicines, LCD materials, and biological pesticides .
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves the inhibition of specific enzymes and pathways. For example, it inhibits PDE7, which plays a role in the regulation of inflammatory responses and cell proliferation . This inhibition leads to the arrest of cell growth and induction of apoptosis in neoplastic cells, making it a potential anticancer agent .
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is unique due to its spirocyclic structure and specific biological activities. Similar compounds include other spirocyclic amides and pyrazolones, which also exhibit therapeutic properties .
Properties
Molecular Formula |
C25H29N3O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
InChI |
InChI=1S/C25H29N3O4/c1-17-11-13-25(14-12-17)27-23(18-7-5-4-6-8-18)24(30)28(25)16-22(29)26-19-9-10-20(31-2)21(15-19)32-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,29) |
InChI Key |
IYDYJHGLURTARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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